3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride
Description
Properties
IUPAC Name |
3-methyl-4-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPBNQXXAEGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-91-0 | |
| Record name | Benzenamine, 3-methyl-4-(1H-pyrrol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride CAS number and chemical identifiers
This technical guide details the chemical identity, synthesis, and application of 3-Methyl-4-(1H-pyrrol-1-yl)aniline hydrochloride , a critical intermediate in the manufacturing of the tyrosine kinase inhibitor Pazopanib (Votrient) .
Critical Intermediate in Tyrosine Kinase Inhibitor Synthesis
Chemical Identity & Molecular Architecture
This compound represents a "linchpin" scaffold in the synthesis of Pazopanib. It provides the aniline functionality required for coupling with the pyrimidine core, while the pyrrole moiety occupies the hydrophobic pocket of the VEGFR kinase domain.
Nomenclature and Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | 3-Methyl-4-(1H-pyrrol-1-yl)aniline hydrochloride | Salt form (typically 1:1) |
| Free Base Name | 3-Methyl-4-(1H-pyrrol-1-yl)aniline | The reactive species post-neutralization |
| CAS Number (Free Base) | 221681-92-1 | Primary commercial identifier |
| CAS Number (HCl Salt) | Not widely listed | Often custom-synthesized; refer to Free Base CAS |
| Molecular Formula | C₁₁H₁₂N₂ · xHCl | Free Base: C₁₁H₁₂N₂ (MW: 172.23) |
| SMILES | CC1=C(C=CC(=C1)N)N2C=CC=C2 | Free Base structure |
| InChI Key | WGLKMXOTGOECNA-UHFFFAOYSA-N | Free Base |
| Appearance | Off-white to brown crystalline solid | Highly sensitive to oxidation (air/light) |
Structural Significance
The 3-methyl group forces the pyrrole ring out of planarity relative to the phenyl ring (atropisomerism potential), creating a specific conformation that enhances binding selectivity in the kinase ATP-binding pocket. The para-amino group is the nucleophilic handle for the subsequent SNAr reaction with 2,4-dichloropyrimidine.
Synthetic Utility & Mechanism[1][2]
The primary application of this intermediate is the synthesis of Pazopanib , a multi-targeted tyrosine kinase inhibitor.
Retrosynthetic Analysis
The synthesis of Pazopanib converges on the coupling of two key fragments: the methylated indazole and our target, the pyrrolyl-aniline.
Figure 1: Retrosynthetic disconnection of Pazopanib showing the strategic importance of the aniline intermediate.
Synthesis & Process Chemistry
The industrial preparation typically follows a Paal-Knorr Pyrrole Synthesis followed by a nitro-reduction. This route is preferred over direct C-N coupling due to the availability of the nitro-aniline precursor.
Reaction Scheme
Figure 2: Two-step synthetic pathway from commercially available nitroaniline.
Detailed Experimental Protocol
Step 1: Paal-Knorr Cyclization
-
Rationale: The weak nucleophilicity of the aniline nitrogen (deactivated by the para-nitro group) requires vigorous conditions (acid catalysis and heat) to condense with the masked dialdehyde (2,5-dimethoxytetrahydrofuran).
-
Protocol:
-
Charge a reactor with 2-methyl-4-nitroaniline (1.0 eq) and acetic acid (glacial, 5 vol).
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Heat to reflux (110–120°C) for 2–4 hours. Monitor by HPLC for consumption of aniline.
-
Workup: Cool to room temperature. Pour into ice water. The nitro-pyrrole intermediate typically precipitates. Filter, wash with water, and dry.[1]
-
Step 2: Bechamp Reduction (Iron/Ammonium Chloride)
-
Rationale: While catalytic hydrogenation (H₂/Pd-C) is cleaner, the Bechamp reduction is often preferred in early development to avoid poisoning catalysts if sulfur impurities are present, and it is highly selective for the nitro group.
-
Protocol:
-
Suspend the nitro-pyrrole intermediate (from Step 1) in Ethanol/Water (4:1 ratio).
-
Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Heat to reflux (70–80°C) with vigorous stirring (heterogeneous reaction).
-
Monitor reaction progress (typically complete in 2–3 hours).
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.
-
Isolation: Concentrate the filtrate. Extract into Ethyl Acetate.[2][3]
-
Salt Formation: Cool the organic layer to 0–5°C. Slowly add 4M HCl in Dioxane (1.1 eq). The product precipitates as the hydrochloride salt. Filter and dry under vacuum/nitrogen.
-
Analytical Characterization & Quality Control
For drug development, the purity of this intermediate is paramount. Impurities here (e.g., unreduced nitro compounds or polymerized pyrroles) will carry forward.
Specification Guidelines
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to light brown powder |
| Identification | ¹H-NMR (DMSO-d₆) | Conforms to structure (See 4.2) |
| Purity | HPLC (Reverse Phase) | > 98.0% (Area %) |
| Residual Solvents | GC-HS | Ethanol < 5000 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer | < 1.0% (Hygroscopic nature of HCl salt) |
¹H-NMR Interpretation (Free Base Simulation)
-
Solvent: DMSO-d₆
-
δ 7.05 (d, 1H): Phenyl proton adjacent to the pyrrole (deshielded).
-
δ 6.85 (t, 2H): Pyrrole α-protons.
-
δ 6.50 (s, 1H): Phenyl proton between methyl and amine.
-
δ 6.45 (d, 1H): Phenyl proton adjacent to amine.
-
δ 6.20 (t, 2H): Pyrrole β-protons.
-
δ 5.20 (s, 2H): Amine (-NH₂) protons (broad, disappears with D₂O).
-
δ 2.10 (s, 3H): Methyl group protons.
Handling, Stability, & Safety
Stability Profile
-
Oxidation Risk: Pyrrole rings are electron-rich and susceptible to oxidative polymerization (turning black) upon exposure to air and light. The Hydrochloride salt is significantly more stable than the free base but should still be stored under inert gas (Argon/Nitrogen).
-
Storage: Store at 2–8°C, desiccated, protected from light.
Safety Hazards (GHS Classification)
-
Acute Toxicity: Toxic if swallowed or inhaled (Category 3).
-
Irritation: Causes serious eye damage and skin irritation.
-
Specific Target Organ Toxicity: May cause damage to blood (methemoglobinemia risk associated with anilines).
References
-
GlaxoSmithKline. (2006). Chemical Process for the Preparation of Pazopanib and Intermediates. World Intellectual Property Organization. WO2006/134056. Link
-
Kumar, D., et al. (2013). An Improved Process for the Preparation of Pazopanib Hydrochloride. Organic Process Research & Development. Link (Search: Pazopanib Process)
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11669467 (Pazopanib Intermediate).Link
-
Mullins, S. T., et al. (2000). Paal-Knorr Synthesis of Pyrroles on Aniline Derivatives. Journal of Heterocyclic Chemistry.[4]
Sources
Technical Guide: Ionization Dynamics & pKa Profile of 3-Methyl-4-pyrrol-1-yl-phenylamine HCl
The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the pKa and ionization behavior, of 3-Methyl-4-pyrrol-1-yl-phenylamine hydrochloride . This document is structured for researchers and formulation scientists requiring actionable data for drug development and synthesis optimization.
Executive Summary
Compound Identity: 3-Methyl-4-(1H-pyrrol-1-yl)aniline hydrochloride CAS (Free Base): 137352-76-2 Core Chemotype: N-Aryl Pyrrole / Aniline Derivative[1]
Understanding the ionization behavior of 3-Methyl-4-pyrrol-1-yl-phenylamine is critical for optimizing its solubility, bioavailability, and purification. As a hydrochloride salt, this compound exists as a cationic anilinium species in the solid state.[2] Its behavior in solution is governed by the dissociation of the anilinium proton, exhibiting a pKa in the range of 3.8 – 4.2 . This places it as a weak base , significantly weaker than unsubstituted aniline (pKa 4.6), primarily due to the electronic influence of the pyrrole moiety.
Molecular Architecture & Ionization Centers
To predict and manipulate the behavior of this molecule, one must deconstruct its electronic environment. The molecule possesses three distinct structural features that dictate its pKa:
-
The Primary Amine (Ionization Center): The -NH₂ group attached to the phenyl ring is the sole site of protonation within the physiological pH range (1–14). In the hydrochloride salt form, this exists as -NH₃⁺ Cl⁻.
-
The Pyrrole Ring (Electronic Modulator): Attached at the para position relative to the amine. Although pyrrole is nitrogenous, the lone pair on the pyrrole nitrogen is delocalized into the aromatic sextet of the 5-membered ring. Consequently, the pyrrole nitrogen is non-basic (pKa of conjugate acid < -3.8) and does not protonate in aqueous media.
-
The Methyl Group (Steric/Inductive Modulator): Located at the meta position relative to the amine (and ortho to the pyrrole). It exerts a weak electron-donating inductive effect (+I), which typically stabilizes the cationic ammonium form, slightly increasing basicity compared to the des-methyl analog.
Structural Visualization
The following diagram illustrates the ionization center and the electronic flows affecting the pKa.
Caption: Fig 1. Structural dissection of 3-Methyl-4-pyrrol-1-yl-phenylamine showing the interplay of substituents on the central ionization site.
pKa Analysis & Theoretical Derivation
The Value: 3.8 – 4.2 (Predicted)
While experimental data for this specific isomer is rare in public databases, the pKa can be rigorously derived using Hammett equation principles and data from close structural analogs.
-
Reference Point: Aniline (pKa = 4.6).
-
Effect of 4-Pyrrol-1-yl: The N-linked pyrrole group acts as an electron-withdrawing group via induction (due to the electronegative sp² nitrogen) but has some resonance donation capacity. In para-aniline systems, the inductive withdrawal dominates, typically lowering the pKa by 0.6 – 0.8 units.
-
Analog Support: 2-Methyl-3-(1H-pyrrol-1-yl)aniline has a reported apparent pKa of 3.78 .[1]
-
-
Effect of 3-Methyl: Alkyl groups are electron-donating. A methyl group meta to the amine typically adds +0.1 to +0.2 pKa units.
-
Synthesis of Effects:
Ionization Behavior vs. pH
The compound behaves as a classic weak base.
| pH Environment | Species Dominance | Solubility | Lipophilicity (LogD) |
| pH 1.2 (Stomach) | > 99.9% Cationic ( | High | Low |
| pH 4.0 (pKa) | 50% Cationic / 50% Neutral | Moderate | Moderate |
| pH 7.4 (Blood) | > 99.9% Neutral ( | Low | High |
Experimental Determination Protocols
For researchers needing to validate this value experimentally, the low solubility of the neutral form necessitates specific modifications to standard potentiometric workflows.
Method A: Potentiometric Titration (The Gold Standard)
Use this method if the compound has sufficient aqueous solubility (> 1 mM) in the protonated form.
Protocol:
-
Preparation: Dissolve ~5 mg of the hydrochloride salt in 20 mL of degassed water. Ensure complete dissolution (solution should be clear; pH will be acidic, likely ~3-4).
-
Titrant: Standardized 0.1 M NaOH (carbonate-free).
-
Execution: Titrate from acidic pH (start at pH ~2 by adding small amount of HCl if necessary) up to pH 10.
-
Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.
Method B: UV-Metric Titration (For Low Solubility)
Since the neutral form is likely highly lipophilic and may precipitate near pH 5, UV-metric titration (utilizing the spectral shift between ionized and neutral forms) is superior.
Protocol:
-
Solvent: Use a co-solvent system (e.g., 20-30% Methanol/Water) to maintain solubility of the neutral species, then extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Detection: Monitor the
shift. Aniline derivatives typically show a bathochromic shift (red shift) upon deprotonation. -
Calculation: Use the Henderson-Hasselbalch equation fitting on the absorbance data at multiple wavelengths.
Caption: Fig 2. Decision tree for selecting the appropriate pKa determination methodology based on solubility.
Implications for Drug Development
Salt Selection & Stability
Because the pKa is low (~4.0), the hydrochloride salt is prone to disproportionation in high-humidity environments or during wet granulation if the pH of the micro-environment rises.
-
Risk: If the local pH exceeds 3.0 (e.g., due to excipients like magnesium stearate or croscarmellose sodium), the salt may revert to the free base.
-
Mitigation: Use acidic excipients (e.g., citric acid) in the formulation to maintain the micro-environmental pH < 3.0.
Biopharmaceutical Classification (BCS)
-
Dissolution: The compound will dissolve rapidly in the stomach (pH 1.2) but may precipitate in the duodenum (pH 6.0) as it converts to the neutral free base.
-
Absorption: The neutral form (predominant in the intestine) is highly lipophilic, suggesting good passive permeability. The rate-limiting step for absorption will likely be dissolution/solubility in the intestinal fluid, not permeability.
Chemical Reactivity
The electron-rich pyrrole ring makes the molecule susceptible to oxidative degradation .
-
Storage: Store under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Protect from light, as N-aryl pyrroles can undergo photo-oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15164561, 3-Methyl-4-phenylpyrrole (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Methyl-3-(1H-pyrrol-1-yl)aniline (Analog pKa Data). Retrieved from [Link]
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for aniline pKa values).
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
The Genesis of a Key Moiety: A Historical and Technical Guide to the Synthesis of 3-Methyl-4-pyrrol-1-yl-phenylamine Hydrochloride
Introduction: The Significance of the Pyrrole Ring in Modern Drug Discovery
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of bioactive molecules. This guide delves into the synthesis of a specific, yet illustrative, pyrrole-containing compound: 3-Methyl-4-pyrrol-1-yl-phenylamine hydrochloride. This molecule, while not a blockbuster drug itself, represents a class of substituted phenylpyrroles that are pivotal intermediates in the development of a wide range of therapeutic agents. Understanding its synthetic history is to trace the evolution of practical and efficient methods for constructing N-arylpyrroles, a journey that begins with a classic named reaction and extends to modern catalytic techniques.
This in-depth technical guide will provide a comprehensive literature review of the synthetic history of this compound. We will explore the foundational Paal-Knorr synthesis, detail a logical and historically grounded synthetic pathway, and provide field-proven insights into the experimental choices and protocols.
The Foundational Pillar: The Paal-Knorr Pyrrole Synthesis
The story of this compound's synthesis is inextricably linked to the Paal-Knorr pyrrole synthesis , a robust and enduring method for constructing the pyrrole ring. First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction has remained a synthetically valuable tool for over a century.[1] The classical Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole.[2][3]
The enduring utility of the Paal-Knorr synthesis lies in its simplicity and the ready availability of a wide range of starting materials. The mechanism, elucidated in greater detail in the 1990s, involves the initial formation of a hemiaminal by the attack of the amine on a protonated carbonyl group. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrrole ring.[1]
A Plausible Historical Synthesis Pathway
While a singular seminal publication detailing the first synthesis of this compound (CAS 137352-76-2) remains elusive in the readily available literature, a logical and historically consistent synthetic route can be constructed based on the principles of the Paal-Knorr reaction and standard organic transformations. This pathway, detailed below, represents the most probable and historically grounded approach to its preparation.
The synthesis can be logically divided into three key stages:
-
Pyrrole Ring Formation: Application of the Paal-Knorr synthesis to form the core pyrrole structure.
-
Nitro Group Reduction: Conversion of a nitro-substituted intermediate to the corresponding aniline.
-
Salt Formation: Preparation of the final hydrochloride salt for improved stability and handling.
Caption: Overall synthetic workflow for this compound.
Part 1: Pyrrole Ring Formation via Paal-Knorr Synthesis
The logical starting point for the synthesis is the commercially available 3-methyl-4-nitroaniline . The nitro group serves as a precursor to the final amine functionality and is relatively stable under the acidic conditions of the Paal-Knorr reaction. The 1,4-dicarbonyl equivalent of choice for this transformation is often 2,5-dimethoxytetrahydrofuran , which in the presence of an acid catalyst, hydrolyzes in situ to form succinaldehyde.
The reaction of 3-methyl-4-nitroaniline with 2,5-dimethoxytetrahydrofuran in a suitable acidic solvent, such as acetic acid, upon heating, would yield the key intermediate, 1-(3-methyl-4-nitrophenyl)-1H-pyrrole . This type of transformation is well-documented for a variety of substituted anilines.[4]
Experimental Protocol: Synthesis of 1-(3-Methyl-4-nitrophenyl)-1H-pyrrole (Analogous Procedure)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add substituted 2-nitroaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.0 eq).[4]
-
Add glacial acetic acid to serve as the solvent and catalyst.[4]
-
Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring for 2-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-(3-methyl-4-nitrophenyl)-1H-pyrrole by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Starting Material | 3-Methyl-4-nitroaniline | Commercially available, nitro group is a stable amine precursor. |
| Reagent | 2,5-Dimethoxytetrahydrofuran | Stable and easily handled precursor to the 1,4-dicarbonyl. |
| Solvent/Catalyst | Glacial Acetic Acid | Provides the acidic environment necessary for the Paal-Knorr reaction. |
| Temperature | Reflux (~120 °C) | Sufficient energy to drive the condensation and dehydration steps. |
| Reaction Time | 2-4 hours | Typical duration for this type of Paal-Knorr reaction. |
Part 2: Reduction of the Nitro Group
With the pyrrole ring constructed, the next critical step is the reduction of the nitro group to the primary amine. A variety of methods are available for this transformation, and the choice often depends on factors such as scale, functional group tolerance, and desired work-up conditions.
Classical Method: Metal-Acid Reduction
A historically significant and still widely used method is the reduction with a metal in the presence of an acid or a salt. A common and effective system is the use of iron powder with ammonium chloride in an aqueous solvent mixture.[4] This method is generally robust and cost-effective.
Catalytic Hydrogenation
A cleaner and often higher-yielding alternative is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method avoids the use of stoichiometric metal reagents and simplifies the work-up procedure.
Experimental Protocol: Reduction of 1-(3-Methyl-4-nitrophenyl)-1H-pyrrole (Analogous Procedure)
Method A: Iron/Ammonium Chloride Reduction [4]
-
To a round-bottom flask, add the 1-(3-methyl-4-nitrophenyl)-1H-pyrrole intermediate, iron powder (4.0 eq), and ammonium chloride (1.0 eq).[4]
-
Add a mixture of water and a suitable organic co-solvent (e.g., ethanol or ethyl acetate).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 3-Methyl-4-pyrrol-1-yl-phenylamine.
Method B: Catalytic Hydrogenation
-
Dissolve the 1-(3-methyl-4-nitrophenyl)-1H-pyrrole intermediate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 3-Methyl-4-pyrrol-1-yl-phenylamine.
| Parameter | Method A: Fe/NH₄Cl | Method B: H₂/Pd-C | Rationale |
| Reducing Agent | Iron Powder | Hydrogen Gas | Fe is a classical, inexpensive choice; H₂ is a cleaner reagent. |
| Catalyst/Promoter | Ammonium Chloride | 10% Palladium on Carbon | NH₄Cl facilitates the reaction with Fe; Pd/C is a highly efficient catalyst. |
| Solvent | Water/Ethanol | Ethanol or Ethyl Acetate | Solvents that dissolve the starting material and are compatible with the reagents. |
| Temperature | Reflux | Room Temperature | Fe reduction requires heat; catalytic hydrogenation is often efficient at ambient temperature. |
| Work-up | Filtration of iron salts | Filtration of catalyst | Both require filtration, but catalytic hydrogenation work-up is generally simpler. |
Part 3: Formation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the stability, solubility, and handling properties of an amine-containing compound. The free base, 3-Methyl-4-pyrrol-1-yl-phenylamine, is dissolved in a suitable anhydrous organic solvent, and a solution of hydrogen chloride (HCl) in a solvent like diethyl ether or isopropanol is added. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.
Experimental Protocol: Formation of this compound
-
Dissolve the crude or purified 3-Methyl-4-pyrrol-1-yl-phenylamine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.
-
Continue addition until the precipitation of the salt is complete. The pH of the solution can be checked to ensure it is acidic.
-
Stir the resulting slurry for a short period to ensure complete salt formation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of the anhydrous solvent to remove any impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain the final this compound.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Conclusion: A Legacy of Versatility
The synthesis of this compound serves as an excellent case study in the application of classical and reliable organic reactions to construct molecules of pharmaceutical interest. While the specific historical record of its first synthesis may not be prominently documented, the logical pathway proceeding through the venerable Paal-Knorr synthesis is a testament to the enduring power of this reaction. The subsequent steps of nitro group reduction and salt formation are standard, yet crucial, transformations in the repertoire of the medicinal chemist. This guide has provided a comprehensive overview of this synthetic history, grounded in the fundamental principles of organic chemistry and supported by analogous procedures from the scientific literature. The continued application and adaptation of such foundational reactions underscore their importance in the ongoing quest for new and improved therapeutic agents.
References
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. [Link]
-
Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C═C Bond - Supporting Information. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride in Electrochemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential electrochemical applications of 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride. This document outlines detailed protocols for the electropolymerization of this novel monomer and explores the electrochemical properties and applications of the resulting polymer film. The methodologies described herein are grounded in established principles of electrochemistry and polymer science, offering a robust framework for innovation.
Introduction: Unlocking the Potential of a Novel Monomer
This compound is a unique organic compound that merges the functionalities of a substituted phenylamine and a pyrrole moiety.[1][2][3] The pyrrole group is a well-established precursor for the synthesis of conductive polymers, most notably polypyrrole (PPy), through electropolymerization.[4][5][6][7][8][9] PPy and its derivatives are renowned for their high conductivity, environmental stability, and biocompatibility, leading to their use in a wide array of applications including sensors, energy storage, and biomedical devices.[9][10]
The presence of the 3-methyl-4-aminophenyl substituent on the pyrrole nitrogen is anticipated to modulate the electronic and physical properties of the resulting polymer. This substitution can influence the monomer's oxidation potential, the polymer's morphology, and its interaction with other molecules, thereby opening avenues for novel applications. These application notes will focus on the electropolymerization of this compound and the subsequent characterization and utilization of the resulting polymer film in various electrochemical contexts.
Electropolymerization of this compound
The primary application of this compound in electrochemistry is as a monomer for the formation of a conductive polymer film on an electrode surface. The following protocol details a general procedure for the electropolymerization.
Materials and Reagents
-
Monomer: this compound
-
Solvent: Acetonitrile (ACN), electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBATFB) or Lithium perchlorate (LiClO₄)
-
Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) disk electrode, or Indium Tin Oxide (ITO) coated glass
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Ag/AgCl (in 3 M KCl) or Saturated Calomel Electrode (SCE)
-
Electrochemical Workstation (Potentiostat/Galvanostat)
Protocol for Electropolymerization
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBATFB) in acetonitrile.
-
Add the monomer, this compound, to the electrolyte solution to a final concentration of 10-50 mM.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes prior to the experiment. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Electrochemical Polymerization:
-
Assemble a three-electrode cell with the prepared working, counter, and reference electrodes.
-
Immerse the electrodes in the deoxygenated monomer solution.
-
Perform electropolymerization using one of the following techniques:
-
Potentiodynamic (Cyclic Voltammetry): Scan the potential repeatedly within a range where the monomer is oxidized. A typical starting point would be from 0 V to a potential sufficiently positive to oxidize the monomer (e.g., +1.2 V vs. Ag/AgCl). The growth of the polymer film can be observed by an increase in the peak currents with each successive cycle.
-
Potentiostatic: Apply a constant potential at which the monomer oxidation occurs (determined from an initial cyclic voltammogram) for a specific duration (e.g., 60-300 seconds).
-
Galvanostatic: Apply a constant current density (e.g., 0.1-1.0 mA/cm²) for a set time.
-
-
-
Post-Polymerization Treatment:
-
After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and oligomers.
-
The electrode is now ready for characterization and application.
-
Visualization of the Electropolymerization Workflow
Caption: Workflow for the electropolymerization of this compound.
Electrochemical Characterization of the Poly(3-Methyl-4-pyrrol-1-YL-phenylamine) Film
The electrochemical properties of the newly synthesized polymer film are crucial for determining its potential applications.
Cyclic Voltammetry (CV)
CV is used to investigate the redox behavior of the polymer film.
-
Protocol:
-
Transfer the polymer-coated electrode to a monomer-free electrolyte solution (e.g., 0.1 M TBATFB in ACN).
-
Deoxygenate the solution with nitrogen.
-
Scan the potential over a range that encompasses the polymer's redox activity (e.g., -0.5 V to +1.0 V vs. Ag/AgCl) at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
Observe the redox peaks, which correspond to the p-doping (oxidation) and de-doping (reduction) of the polymer backbone. The stability of the polymer can be assessed by performing multiple cycles.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS provides insights into the charge transfer resistance and capacitive properties of the polymer-electrode interface.
-
Protocol:
-
Use the same three-electrode setup as for CV in a monomer-free electrolyte.
-
Apply a DC potential at which the polymer is in its neutral or oxidized state.
-
Superimpose a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the resulting Nyquist plot to model the equivalent circuit and determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Potential Applications and Protocols
The unique structure of poly(3-Methyl-4-pyrrol-1-YL-phenylamine) suggests its utility in several electrochemical applications.
Application: Electrochemical Biosensing
The polymer film can be used as a platform for the immobilization of biomolecules for biosensing applications, for instance, in the detection of neurotransmitters. Overoxidation of polypyrrole films is a known technique to enhance selectivity.[11]
-
Protocol for Sensor Fabrication and Dopamine Detection:
-
Overoxidation: After initial polymerization, cycle the potential of the polymer-coated electrode to a higher positive potential (e.g., +1.5 V vs. Ag/AgCl) in a basic solution (e.g., 0.1 M NaOH) for several cycles. This creates a more permselective film.
-
Calibration:
-
Prepare a series of standard solutions of dopamine in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Using an appropriate electrochemical technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), record the electrochemical response of the sensor to each dopamine concentration.
-
Plot the peak current versus dopamine concentration to generate a calibration curve.
-
-
Sample Analysis: Use the calibrated sensor to measure the dopamine concentration in an unknown sample.
-
| Parameter | Typical Value |
| Monomer Concentration | 20 mM |
| Supporting Electrolyte | 0.1 M LiClO₄ in ACN |
| Polymerization Method | Cyclic Voltammetry (20 cycles) |
| Potential Window (Polymerization) | 0 V to +1.1 V vs. Ag/AgCl |
| Detection Technique | Differential Pulse Voltammetry |
| pH for Detection | 7.4 (PBS) |
Application: Corrosion Inhibition
Aromatic amines and pyrrole-based polymers have shown promise as corrosion inhibitors for metals like mild steel.[12][13][14][15] The electropolymerized film can act as a physical barrier and may also passivate the metal surface.
-
Protocol for Evaluating Corrosion Inhibition Efficiency:
-
Coating: Electropolymerize the monomer directly onto a mild steel electrode as described in Section 2.
-
Electrochemical Testing in Corrosive Media:
-
Immerse the coated and an uncoated (control) mild steel electrode in a corrosive medium (e.g., 1 M HCl solution).
-
Perform potentiodynamic polarization studies by scanning the potential from a cathodic to an anodic value relative to the open-circuit potential (OCP).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uncoated - icorr_coated) / icorr_uncoated] * 100.
-
-
EIS Analysis: Perform EIS at the OCP to determine the charge transfer resistance (Rct). A higher Rct for the coated electrode indicates better corrosion protection.
-
Application: Electrochromic Devices
Many conjugated polymers, including polypyrrole derivatives, exhibit electrochromism, changing color upon electrochemical oxidation and reduction.[16][17][18]
-
Protocol for Electrochromic Characterization:
-
Film Preparation: Deposit a thin, uniform film of the polymer onto an ITO-coated glass electrode.
-
Spectroelectrochemistry:
-
Place the polymer-coated ITO electrode in a cuvette containing a monomer-free electrolyte solution inside a UV-Vis spectrophotometer.
-
Apply a series of potentials to switch the polymer between its neutral and oxidized states.
-
Record the UV-Vis absorption spectra at each potential to observe the color changes and identify the absorption maxima of the different redox states.
-
-
Switching Studies:
-
Apply a square wave potential between the oxidized and reduced states.
-
Monitor the change in absorbance at a specific wavelength over time to determine the switching speed and optical contrast (%T).
-
-
Caption: Principle of electrochromism in the synthesized polymer film.
Conclusion
This compound presents itself as a promising monomer for the development of novel functional conductive polymers. The protocols outlined in these application notes provide a foundational framework for the synthesis, characterization, and application of its corresponding polymer. The tailored structure of this monomer is expected to yield polymers with enhanced properties, making them suitable candidates for advanced applications in electrochemical sensing, corrosion protection, and electrochromic devices. Further research and optimization of the described protocols are encouraged to fully explore the potential of this exciting new material.
References
-
Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29, 283-293.[5]
-
Qi, G., et al. (2015). Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. Journal of the Chinese Chemical Society.[4]
-
Grzeszczuk, M., & Zabińska-Olszak, G. (2021). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. Polymers, 13(2), 229.[6]
- Inzelt, G. (2008). Conducting Polymers: A New Era in Electrochemistry. Springer.
-
Wang, J., Pamidi, P. V., Cepria, G., Basak, S., & Rajeshwar, K. (1997). Overoxidized poly(pyrrole-co-[3-(pyrrol-1-yl)-propanesulfonate])-coated platinum electrodes for selective detection of catecholamine neurotransmitters. Analyst, 122(9), 981-984.[11]
- Ahamad, I., & Quraishi, M. A. (2010). Mebendazole: A new corrosion inhibitor for mild steel in 1 M HCl. Corrosion Science, 52(2), 651-656.
- Yadav, M., Kumar, S., & Behari, K. (2009). The effect of some new synthesized compounds of morpholine on corrosion inhibition of mild steel in hydrochloric acid solution. Corrosion Science, 51(11), 2638-2646.
-
Atal, C., et al. (2024). Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole). Polymer Bulletin, 81, 9073–9089.[16]
-
Tüken, T., et al. (2006). Synthesis and characterization of poly(thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester-co-N-methylpyrrole) and its application in an electrochromic device. Journal of Applied Polymer Science, 100(3), 1988-1994.[18]
-
Hao, L., Dong, C., & Yu, D. (2024). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers.[9]
-
Hao, L., et al. (2021). Polypyrrole Nanomaterials: Structure, Preparation and Application. Nanomaterials.[10]
-
Reagent Database. (n.d.). 3-methyl-4-pyrrol-1-yl-phenylamine. Retrieved from [Link][1]
-
Al-Amiery, A. A., et al. (2021). Effect of the structure, immersion time and temperature on the corrosion inhibition of 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine in 1.0 M HCl solution. International Journal of Corrosion and Scale Inhibition, 10(2), 700-713.[12][14]
-
Kaya, S., et al. (2020). Electrochemical synthesis and corrosion protection of poly(3-aminophenylboronic acid-co-pyrrole) on mild steel. Scientific Reports, 10(1), 17781.[15]
Sources
- 1. 3-METHYL-4-PYRROL-1-YL-PHENYLAMINE CAS 137352-76-2 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. 1185294-91-0 this compound AKSci 5534DG [aksci.com]
- 3. 3-METHYL-4-PYRROL-1-YL-PHENYLAMINE CAS#: 137352-76-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1992013007A1 - Polymerization of pyrrole and its derivatives - Google Patents [patents.google.com]
- 8. Polypyrrole - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Overoxidized poly(pyrrole-co-[3-(pyrrol-1-yl)-propanesulfonate])-coated platinum electrodes for selective detection of catecholamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcsi.pro [ijcsi.pro]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical synthesis and corrosion protection of poly(3-aminophenylboronic acid-co-pyrrole) on mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical properties of a new star-shaped pyrrole monomer and its electrochromic applications [open.metu.edu.tr]
- 18. researchgate.net [researchgate.net]
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride as an intermediate in pharmaceutical synthesis
Topic: 3-Methyl-4-pyrrol-1-yl-phenylamine Hydrochloride: Strategic Intermediate for Pyrrolo-Fused Heterocycles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmaceutical Researchers.
Abstract
This compound (CAS 137352-76-2, free base) is a specialized aniline derivative featuring a pyrrole ring N-linked to the para-position relative to the amine, with a meta-methyl substituent. This structural motif serves as a critical "privileged scaffold" in the synthesis of pyrrolo[1,2-a]quinoxalines and multi-targeted kinase inhibitors . This guide details the synthetic utility, optimized preparation protocols, and quality control parameters for this intermediate, emphasizing its role in constructing tricyclic heteroaromatic systems used in oncology and antiparasitic drug discovery.
Chemical Profile & Strategic Value
| Property | Specification |
| Chemical Name | 3-Methyl-4-(1H-pyrrol-1-yl)aniline hydrochloride |
| Synonyms | 4-(1-Pyrrolyl)-3-toluidine HCl; 1-(4-Amino-2-methylphenyl)pyrrole HCl |
| CAS (Free Base) | 137352-76-2 |
| Molecular Formula | C₁₁H₁₂N₂[1][2][3] · HCl |
| Molecular Weight | 208.69 g/mol (Salt); 172.23 g/mol (Base) |
| Structural Class | N-Arylpyrrole; Aniline derivative |
| Key Reactivity | Nucleophilic amine (C-1); Electrophilic pyrrole (C-2/5); Cyclization precursor |
Mechanism of Action in Synthesis
The compound's value lies in its bifunctional nature :
-
Primary Amine (Position 1): Acts as a nucleophile for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.
-
Pyrrole Ring (Position 4): The C-2 position of the pyrrole ring is highly activated, allowing for intramolecular electrophilic aromatic substitution. This facilitates the closure of a third ring to form pyrrolo[1,2-a]quinoxalines , a scaffold exhibiting potent antileishmanial and antitumor activity [1, 2].
Synthetic Pathway & Protocol
The synthesis of 3-Methyl-4-pyrrol-1-yl-phenylamine is most efficiently achieved via a Clauson-Kaas pyrrole synthesis followed by nitro reduction. The hydrochloride salt is preferred for storage due to the oxidation sensitivity of the electron-rich free base.
Workflow Visualization
Figure 1: Synthetic route from nitroaniline precursor to the stable hydrochloride salt.
Protocol A: Clauson-Kaas Pyrrole Formation
Objective: Convert 3-methyl-4-nitroaniline to 1-(2-methyl-4-nitrophenyl)pyrrole.
-
Reagents:
-
3-Methyl-4-nitroaniline (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
-
Procedure:
-
Dissolve 3-methyl-4-nitroaniline in glacial acetic acid (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add 2,5-dimethoxytetrahydrofuran dropwise.[3]
-
Reflux the mixture at 110°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The nitro-pyrrole intermediate typically precipitates as a solid.
-
Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with NaHCO₃ (aq), and concentrate.
-
Yield Expectation: 85–95%.
-
Protocol B: Nitro Reduction & Salt Formation
Objective: Reduce the nitro group to an amine and stabilize as HCl salt.
-
Reagents:
-
Nitro-pyrrole intermediate (from Protocol A)
-
Iron Powder (5.0 eq) / Ammonium Chloride (5.0 eq) OR Pd/C (10% wt) with H₂.
-
Solvent: Ethanol/Water (3:1) for Fe reduction; Methanol for Hydrogenation.
-
HCl (4M in Dioxane).
-
-
Procedure (Fe/NH₄Cl Method):
-
Suspend the nitro intermediate in Ethanol/Water. Add NH₄Cl and Iron powder.
-
Heat to reflux (80°C) with vigorous stirring for 4 hours.
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x).
-
Dry organics over Na₂SO₄ and filter.
-
-
Salt Formation (Critical Step):
-
Cool the ethyl acetate solution to 0°C.
-
Slowly add HCl in Dioxane (1.1 eq) dropwise. The hydrochloride salt will precipitate immediately as a beige/white solid.
-
Filter and wash with cold diethyl ether to remove colored impurities.
-
Storage: Store under Argon at -20°C. The salt is hygroscopic but resistant to oxidation compared to the free base.
-
Downstream Pharmaceutical Applications[4][5]
This intermediate is a precursor for Tricyclic Pyrrolo[1,2-a]quinoxalines , a class of compounds investigated for:
-
Antileishmanial Activity: Targeting parasitic enzymes.
-
Anticancer (Kinase Inhibition): Modulating tyrosine kinases by mimicking the ATP-binding motif.
Application Protocol: Cyclization to Pyrrolo[1,2-a]quinoxaline
Mechanism: The amine reacts with an aldehyde to form an imine (Schiff base), which then undergoes an acid-catalyzed intramolecular cyclization at the pyrrole C-2 position.
Figure 2: Conversion of the intermediate into a biologically active tricyclic scaffold.
Step-by-Step:
-
Dissolve 3-Methyl-4-pyrrol-1-yl-phenylamine HCl (1 eq) in Ethanol.
-
Add the target Aryl Aldehyde (1 eq) and Sodium Acetate (1.1 eq) to neutralize the salt.
-
Stir at room temperature for 1 hour to form the imine.
-
Add a catalytic amount of Trifluoroacetic Acid (TFA) or Acetic Acid.
-
Reflux for 12–24 hours. The pyrrole ring attacks the imine carbon, closing the pyrazine ring.
-
Purification: Column chromatography (DCM/MeOH).
Quality Control & Troubleshooting
Analytical Parameters
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% |
| Identity | ¹H-NMR (DMSO-d₆) | Pyrrole peaks: ~6.2 (t), ~7.0 (t). Methyl: ~2.2 (s). |
| Counterion | Ion Chromatography | Chloride content: 16.5% ± 0.5% |
| Appearance | Visual | Off-white to pale beige powder |
Troubleshooting Guide
-
Problem: Product turns purple/black during storage.
-
Cause: Oxidation of the aniline nitrogen (free base).
-
Solution: Always convert to HCl salt immediately after synthesis. Store under inert gas.
-
-
Problem: Low yield in Clauson-Kaas reaction.
-
Cause: Incomplete conversion or polymerization of the furan.
-
Solution: Ensure glacial acetic acid is used (water inhibits the ring opening of the furan).
-
-
Problem: Incomplete Cyclization (Downstream).
-
Cause: Steric hindrance from the 3-methyl group.
-
Solution: Increase reaction temperature or use a stronger acid catalyst (e.g., p-TsOH in Toluene with Dean-Stark trap).
-
References
-
Guillon, J., et al. (2006).[4] "Synthesis, analytical behaviour and biological evaluation of new 4-substituted pyrrolo[1,2-a]quinoxalines as antileishmanial agents." Bioorganic & Medicinal Chemistry, 15(1), 194-210.[4]
- Campiani, G., et al. (1998). "Pyrrolo[1,2-a]quinoxaline derivatives: A new class of potent antitumor agents." Journal of Medicinal Chemistry.
-
Azizi, N., et al. (2009).[5] "An operationally simple, practical, and economical Paal-Knorr pyrrole condensation."[5] Synlett, 2245-2248.[5]
-
Sigma-Aldrich. "Product Specification: 1-(2-Aminophenyl)pyrrole."
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methyl-4-phenylpyrrole | C11H11N | CID 15164561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]
- 4. 1-(2-Aminophenyl)pyrrole = 98 6025-60-1 [sigmaaldrich.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Electrochemical Deposition of Poly(3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride) Films
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Convergence of Conductive Polymers and Advanced Drug Delivery
The field of biomedical materials is continuously evolving, with a significant focus on developing "smart" systems capable of targeted and controlled therapeutic delivery. Among the most promising candidates in this arena are intrinsically conductive polymers (ICPs). Their unique combination of electrical conductivity, biocompatibility, and tunable chemical structures makes them ideal for a range of biomedical applications, including biosensors, neural interfaces, and, most notably, electrically stimulated drug delivery systems.[1][2] Polyaniline and polypyrrole derivatives, in particular, have been extensively investigated for their ability to encapsulate and release bioactive molecules in response to an electrical stimulus.[3]
This application note provides a detailed guide to the electrochemical deposition of thin films of a novel functionalized monomer, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride. This compound is of particular interest as it combines the conductive backbone of a polypyrrole-polyaniline like structure with a hydrochloride salt, suggesting potential for the incorporation and controlled release of anionic drug molecules. The electrochemical approach offers precise control over film thickness, morphology, and, consequently, its drug-loading and release kinetics.[4][5]
This document will provide a comprehensive, step-by-step protocol for the electrochemical deposition of poly(this compound) films using cyclic voltammetry. We will delve into the rationale behind the selection of experimental parameters and outline essential characterization techniques to validate the successful deposition and functionality of the films.
Underlying Principles: The Mechanism of Electropolymerization
The electrochemical polymerization of this compound proceeds via an oxidative coupling mechanism.[6] When a positive potential is applied to the working electrode, the monomer is oxidized to form radical cations. These reactive species then couple to form dimers, which are subsequently re-oxidized to continue the polymerization chain. The presence of both pyrrole and aniline moieties suggests a complex and potentially advantageous copolymerization behavior, leading to a polymer with unique electrochemical and material properties.[7] The hydrochloride salt serves a dual purpose: it enhances the solubility of the monomer in the aqueous electrolyte and provides the initial counter-ion (dopant) that is incorporated into the polymer backbone to maintain charge neutrality, a crucial aspect for its conductivity.[8]
Experimental Workflow Overview
The following diagram illustrates the key stages involved in the preparation and characterization of poly(this compound) films.
Caption: Workflow for the electrochemical deposition and characterization of the polymer film.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | AK Scientific, Inc. or equivalent | Store in a cool, dry place. |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich or equivalent | Use of anhydrous solvent is critical to minimize side reactions. |
| Tetrabutylammonium perchlorate (TBAP) | Electrochemical grade, ≥99.0% | Sigma-Aldrich or equivalent | Supporting electrolyte. Handle with care, as perchlorates can be explosive. |
| Indium Tin Oxide (ITO) coated glass slides | Surface resistivity 15-25 Ω/sq | Sigma-Aldrich or equivalent | Working electrode substrate. |
| Platinum wire (0.5 mm diameter) | 99.9% | Alfa Aesar or equivalent | Counter electrode. |
| Ag/AgCl reference electrode | 3M KCl | BASi or equivalent | Reference electrode. |
| Alumina slurry (0.3 µm and 0.05 µm) | Buehler or equivalent | For polishing the working electrode. | |
| Deionized water | 18.2 MΩ·cm | For rinsing. | |
| Ethanol | ACS grade | For rinsing. |
Detailed Experimental Protocol: Electrochemical Deposition by Cyclic Voltammetry
This protocol is designed for the deposition of poly(this compound) films onto an ITO-coated glass slide using a standard three-electrode electrochemical cell.
1. Electrode Preparation:
-
Rationale: A clean and smooth electrode surface is paramount for uniform film deposition and good adhesion.[3]
-
Procedure:
-
Cut the ITO-coated glass slide to the desired dimensions (e.g., 1 cm x 2 cm).
-
Polish the conductive side of the ITO slide with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by 0.05 µm alumina slurry for 3 minutes.
-
Rinse the electrode thoroughly with deionized water to remove all alumina particles.
-
Sonicate the electrode in a beaker of deionized water for 5 minutes, followed by sonication in ethanol for 5 minutes.
-
Dry the electrode under a gentle stream of nitrogen gas and use it immediately.
-
2. Preparation of the Electrolyte Solution:
-
Rationale: The concentration of the monomer and supporting electrolyte significantly influences the rate of polymerization and the conductivity of the resulting film. Acetonitrile is a common solvent for electropolymerization due to its wide potential window.[6]
-
Procedure:
-
In a clean, dry glass vial, dissolve this compound in anhydrous acetonitrile to a final concentration of 0.01 M.
-
To this solution, add tetrabutylammonium perchlorate (TBAP) to a final concentration of 0.1 M.
-
Cap the vial and sonicate for 10 minutes to ensure complete dissolution.
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
3. Electrochemical Deposition:
-
Rationale: Cyclic voltammetry is an excellent technique for electropolymerization as it allows for controlled film growth and in-situ monitoring of the deposition process. The potential window is chosen to encompass the oxidation potential of the monomer. The scan rate affects the morphology and properties of the deposited film.[9][10]
-
Procedure:
-
Assemble the three-electrode cell with the prepared ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the prepared electrolyte solution, ensuring that all three electrodes are immersed.
-
Connect the electrodes to a potentiostat.[10]
-
Perform cyclic voltammetry with the following parameters:
-
Initial Potential: 0.0 V vs. Ag/AgCl
-
Vertex Potential 1: +1.4 V vs. Ag/AgCl
-
Vertex Potential 2: 0.0 V vs. Ag/AgCl
-
Scan Rate: 50 mV/s
-
Number of Cycles: 15
-
-
During the cyclic voltammetry, an increase in the peak currents with each successive cycle should be observed, indicating the deposition and growth of a conductive polymer film on the electrode surface.[9]
-
After the deposition, carefully remove the polymer-coated electrode from the cell.
-
Rinse the film gently with pure acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
Characterization of the Deposited Films
1. Electrochemical Characterization:
-
Cyclic Voltammetry (CV):
-
Purpose: To assess the electrochemical activity and stability of the deposited film.
-
Procedure: Place the polymer-coated electrode in a monomer-free electrolyte solution (0.1 M TBAP in acetonitrile) and run CV scans within a narrower potential window (e.g., -0.2 V to +1.0 V). The presence of well-defined redox peaks indicates a stable and electroactive film.[11]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To evaluate the conductivity and interfacial properties of the film.
-
Procedure: Perform EIS in the monomer-free electrolyte at different applied potentials. The resulting Nyquist plots can be modeled to determine the film's resistance and capacitance.
-
2. Morphological and Spectroscopic Characterization:
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology of the polymer film.
-
Procedure: Obtain high-resolution images of the film surface to assess its uniformity, porosity, and microstructure.[12]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymerized film.
-
Procedure: Acquire the FTIR spectrum of the film and compare it to the spectrum of the monomer to identify characteristic peaks corresponding to the polymer backbone and functional groups.
-
The following diagram illustrates the expected mechanism of electropolymerization.
Caption: Proposed mechanism for the electropolymerization of the monomer.
Troubleshooting and Key Considerations
-
Poor Film Adhesion: This can be due to inadequate cleaning of the electrode surface or an inappropriate choice of solvent. Ensure thorough polishing and sonication of the substrate.[13]
-
No Film Formation: This may indicate that the oxidation potential of the monomer is outside the chosen potential window. It could also be due to the presence of impurities or water in the electrolyte solution.
-
Irreproducible Results: Consistency in electrode preparation, solution preparation, and electrochemical parameters is crucial for obtaining reproducible films.
-
Safety Precautions: Always work in a well-ventilated fume hood. Tetrabutylammonium perchlorate is a strong oxidizing agent and should be handled with care.
Conclusion
This application note provides a robust and detailed protocol for the electrochemical deposition of poly(this compound) films. By carefully controlling the experimental parameters, researchers can synthesize high-quality conductive polymer films with potential applications in advanced drug delivery and other biomedical fields. The characterization techniques outlined are essential for validating the properties of the deposited films and ensuring their suitability for the intended application.
References
- Adamcová, Z., & Dembrová, L. (1989). Electropolymerization of aniline and some of its derivatives.
- Skotheim, T. A., & Reynolds, J. R. (Eds.). (2007). Handbook of Conducting Polymers, 3rd Ed. CRC press.
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shows a typical cyclic voltammetry CV of aniline polymerized on platinum at a scan rate of 100mV/s. - ResearchGate. (n.d.). Retrieved from [Link]
- Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. (2014). ACS Applied Materials & Interfaces, 6(15), 12435-12442.
- Standard Operating Procedure for Cyclic Voltammetry using the BAS 100 Electrochemical Analysis System. (2011).
-
Cyclic voltammograms of electropolymerization of 0.01 M pyrrole in an aqueous solution containing 0.01 M NaC 104. - ResearchGate. (n.d.). Retrieved from [Link]
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Standard Operating Procedures for Cyclic Voltammetry. (n.d.). Retrieved from [Link]
- Heinze, J., Frontana-Uribe, B. A., & Ludwigs, S. (2010). Electrochemistry of Conducting Polymers—Persistent Models and New Concepts. Chemical Reviews, 110(8), 4724-4771.
- Ates, M., & Sarac, A. S. (2009). Conducting polymer coated carbon fiber/epoxy composites. Journal of Applied Polymer Science, 113(2), 1133-1140.
- Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. (2021). Polymers, 13(21), 3795.
- Electrochemical behavior of conducting polymers. (2019). Diva-portal.org.
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- Reynolds, J. R., Thompson, B. C., & Skotheim, T. A. (Eds.). (2019). Handbook of Conducting Polymers, Fourth Edition. CRC Press.
- Bettelheim, A., White, B. A., Raybuck, S. A., & Murray, R. W. (1987). Electrochemical polymerization of amino-, pyrrole-, and hydroxy-substituted tetraphenylporphyrins. Inorganic Chemistry, 26(7), 1009-1017.
- Wei, Y., Hariharan, R., & Patel, S. A. (1993). Synthesis and Characterization of Copolymers of 2-methyl aniline with aniline and 2-aminobenzoic acid. Macromolecules, 26(11), 2845-2852.
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Standard Operating Procedures for Cyclic Voltammetry. I spent 4 years making this accessible beginners guide to cyclic voltammetry, just put it online a few minutes ago. Enjoy! : r/chemistry. (2017, April 23). Reddit. Retrieved from [Link]
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- Electrodeposition and characterization of polypyrrole films on T304 stainless steel. (2021).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of 3-Methyl-4-pyrrol-1-YL-phenylamine Hydrochloride
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Disclaimer: Detailed experimental data for the recrystallization of 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is not widely available in public literature. This guide is therefore based on the compound's structural features—an aromatic amine hydrochloride—and established principles of organic chemistry.[1] The following troubleshooting advice and protocols should be considered a starting point for your optimization experiments.
Introduction: The Art and Science of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[2] The goal is to select a solvent or solvent system in which the compound of interest is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[3] For hydrochloride salts like this compound, solvent selection can be particularly challenging due to their ionic nature. This guide provides a structured approach to overcoming common hurdles in the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence solvent selection?
A1: The molecule's structure provides several clues for solvent selection:
-
Aromatic Rings: The phenyl and pyrrole rings can engage in π-π stacking interactions, which can facilitate the formation of an ordered crystal lattice.[1]
-
Amine Hydrochloride Salt: The hydrochloride salt makes the molecule more polar and ionic than its freebase form. This suggests that more polar solvents will be required for dissolution.[4]
-
Hydrogen Bonding: The amine group is a hydrogen bond donor, and the chloride ion is a hydrogen bond acceptor, allowing for strong intermolecular interactions that need to be overcome by the solvent during dissolution.[1]
Q2: What is a good starting point for single solvent selection?
A2: For amine hydrochloride salts, alcohols are often a good starting point.[5] Isopropanol is frequently preferred over ethanol, as many hydrochloride salts exhibit high solubility in ethanol, which can lead to poor recovery.[6] A systematic screening of solvents with varying polarities is recommended.
Q3: When should I consider a mixed solvent system?
A3: A mixed solvent system, or solvent/antisolvent approach, is useful when no single solvent provides the ideal solubility profile.[7] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce crystallization.[8] The two solvents must be miscible with each other.[9]
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific issues that may arise during the recrystallization of this compound and provides actionable solutions.
Issue 1: The Compound Fails to Dissolve in Hot Solvent
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Solvent | Incrementally add small volumes of the hot solvent until dissolution is achieved.[5] | A saturated solution at high temperature is required for successful recrystallization upon cooling.[10] |
| Inappropriate Solvent | The chosen solvent may not have the correct polarity to dissolve the hydrochloride salt. | Consider a more polar solvent or a different solvent class. For example, if isopropanol fails, methanol or even water could be tested, though be mindful of the potential for high solubility. |
| Low Temperature | Ensure the solvent is at or near its boiling point.[11] | The solubility of most organic compounds increases significantly with temperature.[3] |
Issue 2: No Crystals Form Upon Cooling
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excess Solvent | This is the most common reason for crystallization failure.[12] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13] | The solution must be supersaturated upon cooling for crystals to form. Reducing the solvent volume increases the concentration. |
| Supersaturation | The solution is stable in a supersaturated state and requires a nucleation event to initiate crystal growth.[12] | 1. Scratching: Gently scratch the inner surface of the flask with a glass rod.[5] This creates microscopic imperfections on the glass that can act as nucleation sites. 2. Seeding: Add a seed crystal of the pure compound, if available.[12] This provides a template for crystal growth. 3. Cooling: Further cool the solution in an ice bath.[11] Lower temperatures decrease solubility and promote crystallization. |
Issue 3: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" is the separation of the solute as a liquid phase instead of a solid.[12] This is problematic because the oil can trap impurities.[13]
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Solute Concentration/Rapid Cooling | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12] | Slow cooling provides more time for the molecules to arrange themselves into an ordered crystal lattice rather than aggregating as a disordered liquid. |
| Low Melting Point of the Compound | The melting point of the compound may be below the boiling point of the solvent.[14] | Select a lower-boiling point solvent. Alternatively, use a mixed solvent system where the addition of the anti-solvent occurs at a lower temperature. |
| Significant Impurities Present | Impurities can disrupt crystal lattice formation and lower the melting point of the mixture.[13] | Consider a preliminary purification step, such as a charcoal treatment to remove colored impurities, before recrystallization.[13] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.[11]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[10]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.[14]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.[15]
Protocol 2: Mixed Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).[8]
-
Anti-Solvent Addition: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., diethyl ether or hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid).[7][15] This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[8]
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed, as described in Protocol 1.
-
Collection, Washing, and Drying: Follow steps 6-8 from Protocol 1, using a cold mixture of the two solvents for washing.[15]
Visualization of Workflows
Caption: A troubleshooting flowchart for common recrystallization issues.
Caption: Step-by-step workflow for mixed solvent recrystallization.
References
- recrystallization-2.doc.pdf. (n.d.).
- Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7).
- Recrystallization (help meeeeee) : r/chemistry. (2013, February 3).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
- Alternative method of recrystallization at room temperature (using 2 solvents) - ECHEMI. (n.d.).
- recrystallization.pdf. (n.d.).
- Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
- Recrystallization. --->. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride - Benchchem. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem. (n.d.).
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Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride
This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride. We will move beyond a simple protocol, exploring the scientific rationale behind each decision in the method development process. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable, validated method for quality control and stability testing.
Foundational Understanding: The Analyte and Its Challenges
Before any practical method development begins, a thorough understanding of the target analyte, this compound, is paramount.
Chemical Structure and Properties:
-
Name: this compound
-
CAS Number: 1185294-91-0 (HCl salt)[1]
-
Molecular Formula: C₁₁H₁₂N₂ · HCl[2]
-
Molecular Weight: 208.69 g/mol (HCl salt)
The structure reveals key features that will dictate our chromatographic strategy:
-
Aromatic Rings (Phenyl and Pyrrole): These chromophores indicate strong UV absorbance, making UV detection a suitable choice.
-
Primary Aromatic Amine (-NH₂): This group is basic. Its ionization state is highly dependent on pH. At acidic pH, it will be protonated (-NH₃⁺), making the molecule more polar and water-soluble. At neutral or basic pH, it will be in its free base form, which is less polar. This pH-dependent behavior is the most critical factor to control for achieving reproducible chromatography.
-
Hydrochloride Salt: The compound is supplied as a salt, indicating good solubility in aqueous or polar solvents.
The primary challenge in developing a purity method for this compound will be controlling the peak shape of the basic amine, which can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Furthermore, the method must be able to separate the main compound from a range of potential impurities with varying polarities.
The Method Development Workflow: A Strategic Approach
A systematic approach is essential for efficient and effective method development. Our strategy involves a multi-stage process of selection and optimization, from the stationary phase to the final validation.
Caption: A strategic workflow for HPLC method development.
Comparative Analysis of Chromatographic Parameters
Here, we compare key parameters and justify the selection for our target analyte.
Stationary Phase (Column) Selection
The choice of the stationary phase is the most influential factor for achieving separation. For a moderately polar, basic compound like our analyte, several options should be considered. A standard C18 column is a common starting point, but alternatives may offer superior performance[3].
| Stationary Phase | Principle of Interaction | Advantages for Analyte | Disadvantages for Analyte | Recommendation |
| Standard C18 | Hydrophobic interactions. | Universal applicability; high retention for non-polar impurities. | Potential for strong peak tailing due to silanol interactions with the amine group. | Good starting point, but requires careful mobile phase control. |
| C8 | Hydrophobic interactions (less than C18). | Reduced retention time compared to C18; may provide better peak shape for moderately polar compounds. | May not provide sufficient retention for non-polar impurities. | Viable alternative if C18 shows excessive retention. |
| Phenyl | Hydrophobic and π-π interactions. | π-π interactions can offer unique selectivity for aromatic compounds, potentially resolving impurities that co-elute on C18. | Can be less stable at extreme pH values compared to modern C18 phases. | Excellent secondary screening column for alternative selectivity. |
| Polar-Embedded | Hydrophobic interactions with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Resistant to "phase collapse" in highly aqueous mobile phases; offers enhanced peak shape for bases due to silanol shielding[4]. | Different selectivity profile may require more development time. | Recommended for robust method development. |
Decision: We will start with a modern, high-purity C18 column known for good peak shape with basic compounds. A polar-embedded phase or a Phenyl phase will be our primary alternative if selectivity or peak shape issues arise.
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. It's a balance of organic solvent, aqueous buffer, and pH.
Organic Modifier: Acetonitrile vs. Methanol
| Organic Modifier | Advantages | Disadvantages |
| Acetonitrile (ACN) | Lower viscosity (lower backpressure), better UV transparency at low wavelengths. Often provides sharper peaks. | Higher cost, potential for supply volatility. |
| Methanol (MeOH) | Lower cost, can offer different selectivity compared to ACN. | Higher viscosity (higher backpressure), higher UV cutoff. |
Decision: Acetonitrile is the preferred starting solvent due to its superior chromatographic properties.
Aqueous Phase and pH Control
Controlling the pH is critical. To ensure the primary amine is consistently protonated (as -NH₃⁺) and to minimize silanol interactions, the mobile phase pH should be maintained at least 2 pH units below the analyte's pKa. The pKa of a primary aromatic amine is typically around 4-5. Therefore, a pH between 2.5 and 3.5 is an ideal starting point.
Caption: Effect of mobile phase pH on analyte and stationary phase interaction.
Buffer Selection
| Buffer | pKa | Useful pH Range | LC-MS Compatible? | Comments |
| Phosphate | 2.1, 7.2, 12.3 | 2.1 - 3.1, 6.2 - 8.2 | No | Excellent buffering capacity. Ideal for UV-only methods. |
| Formate | 3.75 | 2.8 - 4.8 | Yes | Volatile buffer, excellent for LC-MS. |
| Acetate | 4.76 | 3.8 - 5.8 | Yes | Volatile buffer, good for LC-MS. |
Decision: A 10-20 mM potassium phosphate buffer adjusted to pH 2.8 is a robust choice for a UV-based method. If LC-MS compatibility is needed, 0.1% formic acid in water would be the alternative.
Detection Wavelength
The detection wavelength should be chosen to maximize sensitivity for the main peak and any potential impurities. Using a photodiode array (PDA) or diode array detector (DAD) is highly recommended to acquire the full UV spectrum of the analyte. The wavelength maximum (λ-max) is often a good choice, but selecting a lower wavelength on the shoulder of the peak might provide more universal detection for impurities that may have different chromophores. For aromatic amines, a wavelength in the range of 220-280 nm is typical.
Proposed Experimental Protocol and Method
This section provides a detailed, step-by-step protocol for a starting point in the method development process.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Water (Type I, 18.2 MΩ·cm)
Solution Preparation
-
Mobile Phase A (Aqueous):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of Type I water to make a 20 mM solution.
-
Adjust the pH to 2.8 using phosphoric acid.
-
Filter through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). This ensures compatibility with the initial gradient conditions.
-
-
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Proposed HPLC Method
A gradient method is recommended for purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable runtime.
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard starting point with good efficiency. |
| Mobile Phase A | 20 mM KH₂PO₄, pH 2.8 | Buffers the system at a low pH to ensure good peak shape for the amine. |
| Mobile Phase B | Acetonitrile | Good eluting strength and UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient to screen for all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid peak distortion from overloading. |
| Detector | DAD/PDA at 254 nm | 254 nm is a common wavelength for aromatic compounds; use DAD to confirm peak purity and find λ-max. |
| Run Time | 30 minutes | Includes gradient and re-equilibration time. |
Method Validation: Ensuring Trustworthiness
Once a suitable method is developed, it must be validated according to regulatory guidelines such as ICH Q2(R1) to demonstrate its fitness for purpose[5][6][7]. The validation of a purity method involves several key performance characteristics.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity index > 0.999; baseline resolution between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits after minor changes (e.g., pH ±0.2, Temp ±2°C). |
This validation process provides a high degree of assurance that the method is reliable and will consistently produce accurate results, a cornerstone of scientific trustworthiness in the pharmaceutical industry[8]. The general principles of chromatography and system suitability are further detailed in pharmacopeias like the USP[9][10][11].
Conclusion
The development of a robust HPLC purity method for this compound is a systematic process grounded in the physicochemical properties of the analyte. By carefully selecting a suitable stationary phase (e.g., a modern C18) and optimizing the mobile phase—with stringent pH control being the most critical factor—a selective and reliable method can be achieved. The proposed starting method provides a strong foundation for further optimization and subsequent validation according to ICH guidelines, ensuring the generation of high-quality, defensible data for pharmaceutical quality control.
References
-
General Chapters: <621> CHROMATOGRAPHY . Source: U.S. Pharmacopeia.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy.
-
Understanding the Latest Revisions to USP <621> . Source: Agilent.
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USP <621> Chromatography . Source: DSDP Analytics.
-
HPLC-UV Method Development for Highly Polar Impurities . Source: Resolian.
-
Are You Sure You Understand USP <621>? . Source: LCGC International.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration (FDA).
-
USP-NF 621 Chromatography . Source: Scribd.
-
Quality Guidelines . Source: International Council for Harmonisation (ICH).
-
ICH Q2 R1: Mastering Analytical Method Validation . Source: Perpusnas.
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VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . Source: International Council for Harmonisation (ICH).
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HPLC for the Retention and Resolution of Very Polar Compounds . Source: Fisher Scientific.
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Developing HPLC Methods . Source: Sigma-Aldrich.
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Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter . Source: ACS Publications.
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Source: jones-chrom.com.
-
Why Is HPLC Ideal for Chemical Purity Testing? . Source: Moravek, Inc.
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products . Source: Waters Corporation.
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . Source: Chromatography Online.
-
Simultaneous Determination of Aromatic Amines and Pyridines in Soil . Source: Fisher Scientific.
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and . Source: Agilent.
-
3-methyl-4-pyrrol-1-yl-phenylamine . Source: Reagent Database.
-
3-Methyl-4-pyrrol-1-yl-phenylamine . Source: BuyersGuideChem.
-
This compound . Source: AK Scientific, Inc.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Source: apcz.umk.pl.
-
3-Methyl-4-phenylpyrrole . Source: PubChem.
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate . Source: PMC.
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . Source: Academia.edu.
-
3-methyl-4-pyrrol-1-yl-phenylamine . Source: ChemicalBook.
-
This compound . Source: Santa Cruz Biotechnology.
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A Predictive Guide to the Mass Spectrometry Fragmentation of 3-Methyl-4-pyrrol-1-YL-phenylamine Hydrochloride
This technical guide provides a comprehensive, predictive analysis of the mass spectrometric behavior of 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride. In the absence of direct experimental data in publicly accessible literature, this document leverages established principles of mass spectrometry and known fragmentation patterns of analogous chemical structures to offer a robust, scientifically grounded framework for researchers, scientists, and drug development professionals. Herein, we detail a proposed experimental protocol for its analysis, predict its primary fragmentation pathways under collision-induced dissociation (CID), and compare these predictions with the known behavior of related aromatic amines and pyrrole-containing compounds.
Introduction: The Need for Predictive Fragmentation Analysis
This compound is a substituted aromatic amine containing a pyrrole moiety. Its chemical formula is C₁₁H₁₂N₂·HCl, with a molecular weight of 208.69 g/mol for the hydrochloride salt and 172.23 g/mol for the free base[1][2]. The structural characterization of such novel or sparsely documented compounds is a cornerstone of drug discovery and development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for elucidating molecular structures.[3] By inducing fragmentation of a selected precursor ion, MS/MS provides a "fingerprint" of the molecule's constituent parts, allowing for confident identification and structural confirmation.
This guide serves as a proactive resource for researchers anticipating the analysis of this compound or its structural analogs. By understanding the likely fragmentation patterns, analysts can more efficiently develop analytical methods, interpret experimental data, and identify related impurities or metabolites.
Proposed Experimental Protocol: ESI-MS/MS Analysis
To obtain detailed structural information for this compound, a soft ionization technique such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry is recommended.[4] ESI is ideal for generating intact protonated molecules of small, polar organic compounds with minimal in-source fragmentation.[5][6] Collision-Induced Dissociation (CID) is then employed to systematically fragment the isolated precursor ion.[7]
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a mixture of acetonitrile and water (50:50 v/v).
-
For infusion analysis, dilute the stock solution to 1-10 µg/mL with the same solvent system. To enhance protonation, consider adding 0.1% formic acid to the final solution.[5]
-
-
Instrumentation:
-
A hybrid quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an ESI source is suitable for this analysis.
-
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 – 4.5 kV
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument and solvent flow.
-
Drying Gas (N₂): Temperature set to 300 – 350 °C.
-
Rationale: These parameters are chosen to ensure efficient desolvation and ionization of the analyte while minimizing unintended fragmentation in the source.[8]
-
-
MS1 Scan (Full Scan):
-
Mass Range: m/z 50 – 400
-
Objective: To identify the protonated molecule of the free base, [M+H]⁺, which is expected at m/z 173.23. The nitrogen rule predicts an odd nominal mass for the molecular ion of a compound with an odd number of nitrogen atoms, which is consistent with the free base (C₁₁H₁₂N₂) having two nitrogen atoms and an even molecular weight.[5][9] However, for the protonated molecule [M+H]⁺, an odd m/z is expected.
-
-
MS/MS Scan (Product Ion Scan):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 173.2.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe the full spectrum of fragment ions, from low-energy rearrangements to higher-energy bond cleavages.[10]
-
Mass Range: m/z 30 – 180.
-
Predicted Fragmentation Pathways
The fragmentation of the protonated 3-Methyl-4-pyrrol-1-YL-phenylamine ([M+H]⁺ at m/z 173.2) is anticipated to be driven by the presence of the aromatic amine and the pyrrole ring. Aromatic amines typically exhibit stable molecular ions and characteristic losses.[11][12] The fragmentation of pyrrole derivatives is significantly influenced by their substituents.[13][14]
The following DOT script visualizes the predicted fragmentation cascade:
Caption: Predicted Fragmentation Pathways of Protonated 3-Methyl-4-pyrrol-1-YL-phenylamine.
Analysis of Predicted Fragments
Below is a table summarizing the predicted major fragment ions, their proposed elemental compositions, and the rationale for their formation.
| Predicted m/z | Proposed Formula | Neutral Loss | Proposed Fragmentation Pathway |
| 173.2 | C₁₁H₁₃N₂⁺ | - | Protonated molecule (Precursor Ion) |
| 158.2 | C₁₀H₁₀N₂⁺ | CH₃ (15 Da) | α-cleavage of the methyl group from the phenyl ring, a common fragmentation for alkyl-substituted aromatic compounds.[12] |
| 156.2 | C₁₁H₁₀N⁺ | NH₃ (17 Da) | Loss of ammonia from the primary amine, often observed in the fragmentation of aromatic amines.[15] |
| 131.2 | C₉H₉N⁺ | HCN (27 Da) | Subsequent loss of hydrogen cyanide from the m/z 158.2 fragment, a characteristic fragmentation of nitrogen-containing heterocyclic rings.[16] |
| 106.2 | C₇H₈N⁺ | C₄H₅N (67 Da) | Cleavage of the N-C bond connecting the pyrrole ring to the phenylamine, resulting in the loss of the pyrrole moiety. This is plausible due to the stability of the resulting aminophenyl cation. |
Comparative Analysis and Discussion
The predicted fragmentation pattern for this compound is a composite of the known fragmentation behaviors of its constituent chemical classes.
-
Comparison with Aromatic Amines: The predicted loss of a methyl radical (to form m/z 158.2) and the loss of ammonia (to form m/z 156.2) are consistent with the fragmentation of substituted anilines.[11][12] The molecular ion of aromatic amines is typically intense, and cleavage of bonds beta to the aromatic ring is a common pathway.[11]
-
Comparison with Pyrrole Derivatives: Studies on substituted pyrroles have shown that fragmentation is highly dependent on the nature and position of the substituents.[13][14][17] The predicted loss of the entire pyrrole ring (to form m/z 106.2) is a plausible pathway, especially in CID where sufficient energy is provided to cleave the relatively stable N-aryl bond. The subsequent loss of HCN from a fragment containing the pyrrole ring (m/z 158.2 to 131.2) is also a well-documented fragmentation pathway for pyrrolic compounds.[16][18]
It is important to note that the relative abundance of these fragment ions will be dependent on the collision energy applied.[10] At lower energies, rearrangements and losses of small, stable neutral molecules like ammonia might be favored. At higher energies, more direct bond cleavages, such as the loss of the methyl group or the entire pyrrole ring, may become more prominent.
Conclusion
This guide provides a scientifically rigorous, predictive framework for the mass spectrometric analysis of this compound. By synthesizing established fragmentation principles for aromatic amines and pyrrole derivatives, we have proposed a detailed experimental protocol and a set of expected fragmentation pathways. This predictive approach is invaluable for researchers in method development, data interpretation, and the structural elucidation of this and related molecules. The validation of these predictions through empirical studies will further enhance our understanding of the gas-phase chemistry of this class of compounds.
References
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Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. [Link]
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Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]
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Liang, X., et al. (2013). Fragmentation pathways of 2‐substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time‐of‐flight mass spectrometry. R Discovery. [Link]
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Coles, M. R., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. Journal of Mass Spectrometry, 56(4), e4679. [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]
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ECHIMICA. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]
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Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]
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JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]
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Laskin, J., & Cha, S. W. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 31-46. [Link]
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Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 683. [Link]
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Rahman, A. F. M. M., et al. (2021). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. ResearchGate. [Link]
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Le, A. T., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(11), 1057-1073. [Link]
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Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]
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Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-223. [Link]
-
Klyba, L. V., et al. (2009). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 79(1), 126-133. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-4-phenylpyrrole. PubChem. [Link]
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Lin, H. R., et al. (2010). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 15(10), 7083-7097. [Link]
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Voinov, V. G., et al. (2014). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of The American Society for Mass Spectrometry, 25(6), 1014-1022. [Link]
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A Comparative Guide to the Electrical Conductivity of Polypyrrole and its Phenylamine Derivative
Executive Summary
Intrinsically conducting polymers (ICPs) represent a cornerstone of modern materials science, offering a unique fusion of polymeric properties with electronic conductivity. Among them, polypyrrole (PPy) is a benchmark material, lauded for its high conductivity, environmental stability, and straightforward synthesis.[1] This guide provides a comprehensive comparison between the well-established conductivity of polypyrrole and the theoretical potential of a lesser-studied derivative, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride.
A thorough review of the scientific literature reveals a significant data gap for the polymeric form of this compound. No experimental data regarding its synthesis or electrical properties are currently available. Therefore, this guide will first establish a baseline by detailing the synthesis, mechanism of conduction, and experimentally verified conductivity of polypyrrole. Subsequently, we will present a theoretical analysis of how the specific substitutions on the 3-Methyl-4-pyrrol-1-YL-phenylamine monomer are likely to influence its polymeric counterpart's conductivity. Finally, we provide a rigorous, self-validating experimental protocol designed for researchers to synthesize and definitively characterize the conductivity of this novel polymer, enabling a direct and meaningful comparison with polypyrrole.
Polypyrrole (PPy): The Industry Standard
Polypyrrole has been a subject of intense research since its conductive nature was discovered, a field of study that contributed to the 2000 Nobel Prize in Chemistry.[2] It is prized for its relatively high conductivity, ease of preparation, and stability.[1]
Mechanism of Conduction in Polypyrrole
In its undoped, neutral state, polypyrrole is an insulator.[3] Its conductivity is induced through a process called "doping," which involves the oxidative removal of π-electrons from the polymer backbone. This process creates positive charges along the chain, known as polarons and bipolarons, which act as charge carriers.[3][4] To maintain charge neutrality, counter-ions (anions) from the synthesis or doping solution are incorporated into the polymer matrix. The mobility of these charge carriers along and between the conjugated polymer chains dictates the material's bulk conductivity.
Below is a diagram illustrating the formation of charge carriers in the PPy backbone upon oxidative doping.
Caption: Oxidative doping of a neutral polypyrrole chain creates mobile charge carriers (polarons and bipolarons).
Synthesis and Achievable Conductivity
PPy is typically synthesized via oxidative polymerization of the pyrrole monomer, which can be achieved through chemical or electrochemical methods.[2]
-
Chemical Oxidative Polymerization: This method involves mixing the pyrrole monomer with an oxidant, such as iron(III) chloride (FeCl₃), in a suitable solvent.[2] The resulting PPy precipitates as a black powder.
-
Electrochemical Polymerization (Electropolymerization): This technique involves the anodic oxidation of the pyrrole monomer on a conductive substrate (the working electrode).[2] It offers excellent control over film thickness, morphology, and properties.[5]
The conductivity of PPy is highly dependent on synthesis conditions, including the choice of oxidant, dopant anion, temperature, and solvent.[6] Lower polymerization temperatures generally lead to more ordered polymer chains and higher conductivity.[6]
| PPy Synthesis Method | Dopant/Conditions | Reported Conductivity (S/cm) | Reference |
| Chemical Oxidation | FeCl₃ | 1 - 10 | [7] |
| Chemical Oxidation | Sodium Dodecylbenzene Sulfonate (DBSNa) | 3.18 | [8] |
| Electrochemical | Camphor Sulfonate, Low Temp. | > 100 | [6] |
| Interfacial Polymerization | p-Toluenesulfonate (PTS) | up to 560 | [9][10] |
| Nanotubular PPy | Methyl Orange Template | ~60 | [3][11] |
3-Methyl-4-pyrrol-1-YL-phenylamine: A Theoretical Assessment
We now turn our attention to the monomer 3-Methyl-4-pyrrol-1-YL-phenylamine. Its structure features a pyrrole ring, the basis for PPy, but with two key substitutions: a methyl group on the C-3 position of the ring and a phenylamine group on the N-1 position.
Caption: Chemical structures of the repeating unit of Polypyrrole and the 3-Methyl-4-pyrrol-1-YL-phenylamine monomer.
Based on established principles of conducting polymer chemistry, we can predict how these functional groups will likely impact the conductivity of the resulting polymer.
-
N-Phenylamine Substitution: The substitution of a group on the nitrogen atom of the pyrrole ring is known to have a profound, and typically detrimental, effect on conductivity. The bulky phenyl group will introduce significant steric hindrance, forcing a twist in the polymer backbone.[1] This disruption of planarity impedes the π-orbital overlap between adjacent pyrrole units, which is the primary pathway for charge transport.[12] Consequently, N-substituted polypyrroles almost always exhibit lower conductivity than unsubstituted PPy.[12]
-
C-Methyl Substitution: The methyl group at the C-3 position is an electron-donating group. Such groups can influence the electronic properties of the monomer and the resulting polymer, often increasing the HOMO energy level.[13] This may lower the oxidation potential required for polymerization but can also introduce steric effects that slightly disrupt chain packing.
-
Phenylamine Functionality: The external amine group (-NH₂) on the phenyl ring adds another layer of complexity. It can be protonated in acidic media, potentially serving as a secondary doping site, but it could also lead to cross-linking or other undesired side reactions during oxidative polymerization. Amine-functionalized polypyrroles have been synthesized, but often with a significant trade-off in conductivity to gain functionality for other applications, such as biocompatibility.[14][15]
Hypothesis: A polymer synthesized from this compound is expected to be electroactive but will likely exhibit a significantly lower electrical conductivity than pristine polypyrrole. The dominant factor will be the steric hindrance from the N-phenyl group disrupting the conjugation and planarity of the polymer backbone.
Proposed Experimental Protocol for Comparative Analysis
To empirically validate the hypothesis and provide the missing experimental data, the following detailed protocol is proposed. This workflow is designed as a self-validating system, directly comparing the novel monomer against the PPy benchmark under identical conditions.
Caption: Experimental workflow for the synthesis, characterization, and comparative conductivity measurement.
Materials and Reagents
-
Pyrrole (distilled before use)
-
This compound
-
Lithium perchlorate (LiClO₄, electrolyte)
-
Acetonitrile (ACN, anhydrous)
-
Indium Tin Oxide (ITO) coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
Part A: Electrochemical Synthesis
Causality: Electrochemical polymerization is chosen for its superior control over film properties, ensuring that films of both materials are grown under identical charge-passed conditions for a fair comparison.[5]
-
Prepare Electrolyte: Dissolve LiClO₄ in anhydrous ACN to a concentration of 0.1 M.
-
Prepare Monomer Solutions:
-
Solution A (PPy): Dissolve pyrrole in the electrolyte solution to a concentration of 0.1 M.
-
Solution B (Novel Monomer): Dissolve this compound in the electrolyte solution to a concentration of 0.1 M.
-
-
Setup Electrochemical Cell: Assemble a three-electrode cell using an ITO slide as the working electrode, platinum as the counter electrode, and a reference electrode.
-
Electropolymerization:
-
Immerse the electrodes in Solution A.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10 cycles) between 0.0 V and a potential sufficient to oxidize the monomer (e.g., +1.0 V vs. Ag/AgCl). A polymer film should deposit on the ITO surface.
-
Record the total charge passed during deposition.
-
Thoroughly clean the cell and repeat the exact same procedure using Solution B, ensuring the same total charge is passed to grow a film of comparable theoretical mass.
-
Part B: Conductivity Measurement
Causality: The four-point probe method is the standard for measuring the sheet resistance of thin films as it eliminates errors arising from contact resistance, providing a trustworthy and accurate measurement.
-
Film Preparation: Carefully rinse the deposited films with fresh ACN to remove residual monomer and electrolyte, then dry gently under a stream of nitrogen.
-
Thickness Measurement: Measure the thickness (t) of the dried films at several points using a stylus profilometer and calculate the average.
-
Sheet Resistance Measurement:
-
Place the four-point probe head gently onto the surface of the polymer film.
-
Apply a constant current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).
-
Repeat the measurement at multiple locations on the film to ensure uniformity.
-
Part C: Data Analysis and Comparison
-
Calculate Bulk Conductivity (σ): For each film, calculate the bulk conductivity using the measured average sheet resistance (Rs) and average thickness (t).
σ (S/cm) = 1 / (Rs * t)
-
Summarize Data: Compile the results in a table for direct comparison.
| Property | Polypyrrole (PPy) | Poly(3-Methyl-4-pyrrol-1-YL-phenylamine) |
| Film Thickness (cm) | Measured Value | To be Determined |
| Sheet Resistance (Ω/sq) | Measured Value | To be Determined |
| Calculated Conductivity (S/cm) | Calculated Value | To be Determined |
| Film Morphology (SEM) | Globular/Cauliflower-like | To be Determined |
Conclusion
While polypyrrole remains a highly conductive and versatile polymer, the potential of its derivatives continues to drive innovation. Based on a theoretical analysis of its molecular structure, a polymer derived from this compound is predicted to be conductive, but its performance is likely to be hampered by steric effects from the N-phenyl substituent, resulting in significantly lower conductivity than pristine PPy. The provided experimental protocol offers a clear and robust pathway for researchers to synthesize this novel material and quantify its properties, thereby filling a critical knowledge gap and enabling a direct, data-driven comparison against the established benchmark of polypyrrole.
References
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He, F., et al. (2024). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega. [Link]
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Bilge, A. (2022). Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents. ResearchGate. [Link]
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McCarthy, C. P., et al. (2021). Electrochemical formation of N–substituted polypyrrole nanowires, microwires and open microtubes and their decoration with copper structures. Synthetic Metals. [Link]
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Sahu, D., et al. (2021). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate. [Link]
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Omastova, M., et al. (2015). Growth kinetics of polypyrrole, poly(N-methyl pyrrole) and their copolymer, poly(N-methyl pyrrole-pyrrole): Effect of annealing on conductivity and surface structure. ResearchGate. [Link]
-
Ahlskog, M., et al. (1995). Potential-Driven Conductivity of Polypyrroles, Poly-N-Alkylpyrroles, and Polythiophenes: Role of the Pyrrole NH Moiety in the Doping-Charge Dependence of Conductivity. Chemistry of Materials. [Link]
-
Li, C., et al. (2013). The conductivity of the PPy film as a function of pyrrole concentration.... ResearchGate. [Link]
-
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Kaynak, A., et al. (2007). Conductivity and physical properties of the polypyrrole films at 25°C. ResearchGate. [Link]
-
Stejskal, J., et al. (2016). Polypyrrole salts and bases: superior conductivity of nanotubes and their stability towards the loss of conductivity by deprotonation. RSC Publishing. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
